molecular formula C7H6FNO2 B1317587 2-Fluoro-3-nitrotoluene CAS No. 437-86-5

2-Fluoro-3-nitrotoluene

Cat. No. B1317587
Key on ui cas rn: 437-86-5
M. Wt: 155.13 g/mol
InChI Key: NBCNUIXYBLFJMI-UHFFFAOYSA-N
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Patent
US07897792B2

Procedure details

Cesium fluoride (97.5 g, 642 mmol) was added under nitrogen atmosphere to a solution of 2-chloro-1-methyl-3-nitrobenzene (73.4 g, 428 mmol) in DMSO (185 ml), and the mixture was stirred at 140° C. for 10 hours. The reaction mixture was then poured into 0.5N hydrochloric acid and extracted twice with ethyl acetate. The organic extract was washed with saturated saline and dried over magnesium sulfate. A crude product was obtained by vacuum concentration, and then purified by reduced-pressure distillation (boiling point: 118° C. to 122° C./15 mm Hg) to yield the title compound (54.4 g, 82%) as a yellow oil.
Quantity
97.5 g
Type
reactant
Reaction Step One
Quantity
73.4 g
Type
reactant
Reaction Step One
Name
Quantity
185 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
82%

Identifiers

REACTION_CXSMILES
[F-:1].[Cs+].Cl[C:4]1[C:9]([N+:10]([O-:12])=[O:11])=[CH:8][CH:7]=[CH:6][C:5]=1[CH3:13].Cl>CS(C)=O>[F:1][C:4]1[C:9]([N+:10]([O-:12])=[O:11])=[CH:8][CH:7]=[CH:6][C:5]=1[CH3:13] |f:0.1|

Inputs

Step One
Name
Quantity
97.5 g
Type
reactant
Smiles
[F-].[Cs+]
Name
Quantity
73.4 g
Type
reactant
Smiles
ClC1=C(C=CC=C1[N+](=O)[O-])C
Name
Quantity
185 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 140° C. for 10 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted twice with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was washed with saturated saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
A crude product was obtained by vacuum concentration
DISTILLATION
Type
DISTILLATION
Details
purified by reduced-pressure distillation (boiling point: 118° C. to 122° C./15 mm Hg)

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
FC1=C(C=CC=C1[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 54.4 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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